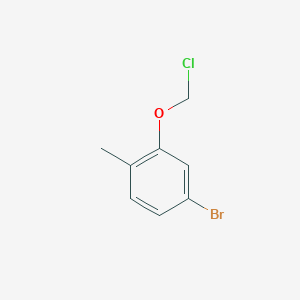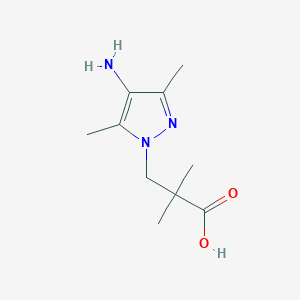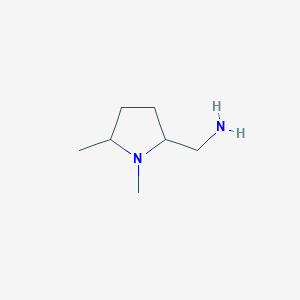
(1,5-Dimethylpyrrolidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylpyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylpyrrolidin-2-yl)methanamine typically involves the reaction of 2-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product with the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-Dimethylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted pyrrolidines. These products have diverse applications in chemical synthesis and pharmaceutical development .
Applications De Recherche Scientifique
(1,5-Dimethylpyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,5-Dimethylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methylpyrrolidin-2-yl)methanamine
- (2-Methylpyrrolidin-2-yl)methanamine
- (1,5-Dimethylpyrrolidin-3-yl)methanamine
Uniqueness
(1,5-Dimethylpyrrolidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
129231-15-8 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(1,5-dimethylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-7(5-8)9(6)2/h6-7H,3-5,8H2,1-2H3 |
Clé InChI |
LEFDNIXZWZEKJG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


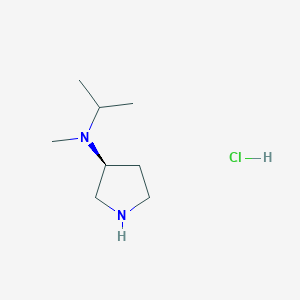
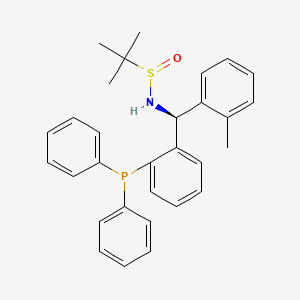
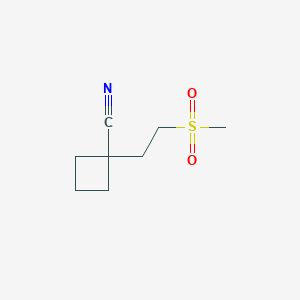
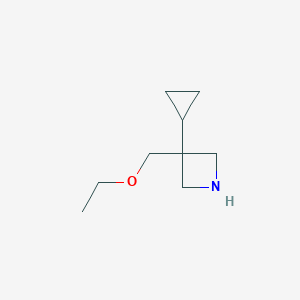


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)

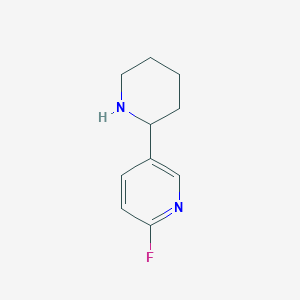

![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
